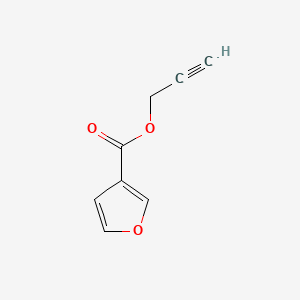

Prop-2-yn-1-yl furan-3-carboxylate

Description

Properties

IUPAC Name |

prop-2-ynyl furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c1-2-4-11-8(9)7-3-5-10-6-7/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILIXFDMUZQLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666566 | |

| Record name | Prop-2-yn-1-yl furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116041-58-8 | |

| Record name | Prop-2-yn-1-yl furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

DCC/DMAP-Mediated Coupling

The most direct route involves coupling furan-3-carboxylic acid with propargyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In a representative procedure, furan-3-carboxylic acid (3.0 mmol), propargyl alcohol (3.6 mmol), DCC (3.6 mmol), and DMAP (0.6 mmol) are stirred in dichloromethane (DCM) at 23°C for 18 hours. After purification via silica gel chromatography (hexane/ethyl acetate), the product is isolated in 72% yield. This method is widely applicable but requires stoichiometric coupling agents, increasing costs for large-scale synthesis.

Propargyl Bromide Alkylation

Alternative alkylation employs propargyl bromide under basic conditions. Furan-3-carboxylic acid (1.0 equiv) is treated with propargyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone at reflux for 12 hours. The reaction proceeds via nucleophilic substitution, yielding the ester after aqueous workup and chromatography. While efficient (65–75% yields), competing hydrolysis of propargyl bromide necessitates careful moisture control.

Gold-Catalyzed Propargylic Substitution

Gold(III) bromide (AuBr₃) and silver triflate (AgOTf) in ionic liquids enable tandem propargylic substitution and cycloisomerization. For example, propargyl alcohol derivatives react with 1,3-dicarbonyl compounds in [EMIM][NTf₂] at 60°C for 30 minutes. The reaction proceeds via a vinyl gold intermediate, affording polysubstituted furans in 60–86% yields. This method is notable for its atom economy but requires specialized catalysts and ionic solvents.

Ionic Liquid-Mediated Synthesis

AuBr₃/AgOTf in [EMIM][NTf₂]

A scalable approach uses 5 mol% AuBr₃ and 15 mol% AgOTf in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]). Propargyl alcohol (1.2 equiv) and furan-3-carbonyl chloride (1.0 equiv) react at 60°C for 10–30 minutes, yielding 85% product after extraction with diethyl ether. The ionic liquid enhances reaction rates and stabilizes intermediates, enabling recyclability for up to five cycles without significant yield loss.

Brønsted Acid-Promoted Annulation

A metal-free route leverages Brønsted acids (e.g., triflic acid) to promote (3+2) annulation between α-oxo ketene dithioacetals and isoindoline-1,3-dione-derived propargyl alcohols. Under optimized conditions, furan-3-carboxylates form in 70–78% yields via sequential nucleophilic attack and cyclization. This method avoids transition metals but requires precise control of acid strength to prevent side reactions.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl furan-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Prop-2-yn-1-yl furan-3-carbinol.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Prop-2-yn-1-yl furan-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Prop-2-yn-1-yl furan-3-carboxylate with three related compounds, focusing on structural features, physicochemical properties, and functional implications.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Group Comparisons

Propargyl vs. Ethyl Ester (Ethyl furan-3-carboxylate) :

Replacing the propargyl group in the target compound with an ethyl ester (as in ethyl furan-3-carboxylate) reduces electrophilicity and steric demand. The propargyl group’s triple bond may enhance reactivity in click chemistry or cycloaddition reactions, whereas the ethyl ester is more stable and lipophilic, favoring passive membrane diffusion .- Propargyl Ester vs. Sulfonamide (4-(Prop-1-en-2-yl)furan-2-sulfonamide): The sulfonamide group in the latter introduces hydrogen-bonding capability and acidity (pKa ~10–11), which is critical for target binding in biological systems.

Propargyl Ester vs. Sulfanyl Carbonitrile ((Prop-2-yn-1-ylsulfanyl)carbonitrile) : The sulfanyl carbonitrile analogue replaces the furan-carboxylate core with a nitrile and sulfide group. This drastically alters polarity and reactivity—the nitrile group is strongly electron-withdrawing, while the sulfide may participate in redox reactions. The target compound’s ester group offers milder reactivity, suitable for prodrug designs .

Biological Activity

Prop-2-yn-1-yl furan-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its furan ring and propargylic structure, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation and substitution, enhancing its utility in synthetic chemistry and medicinal applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific enzymatic pathways involved in cell cycle regulation. For instance, it has been shown to inhibit the activity of certain kinases that are crucial for cancer cell survival and growth .

The biological activity of this compound is attributed to its interaction with molecular targets within cells. It acts as an inhibitor of enzymes involved in metabolic pathways that regulate cell proliferation. This inhibition can lead to apoptosis in cancer cells, thereby reducing tumor growth .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Data Tables

| Biological Activity | Effect | Target | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Bacterial cell membrane | MIC: 32–128 µg/mL |

| Anticancer | Induction of apoptosis | Cancer cell proliferation pathways | IC50: ~15 µM (MCF-7) |

Q & A

Basic: What synthetic methodologies are recommended for preparing prop-2-yn-1-yl furan-3-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

this compound can be synthesized via esterification or coupling reactions. A common approach involves reacting furan-3-carboxylic acid derivatives with propargyl alcohols or amines. For example:

- Step 1: Activate the carboxylic acid using coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base (e.g., triethylamine).

- Step 2: Introduce the prop-2-yn-1-yl group via nucleophilic substitution or ester exchange under inert conditions.

- Optimization: Monitor reaction progress via Thin Layer Chromatography (TLC) and adjust solvent polarity (e.g., DMF or THF) to enhance yield. Elevated temperatures (50–70°C) and anhydrous conditions are critical to minimize side reactions .

Basic: How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) to collect intensity data at low temperatures (100 K) to reduce thermal motion artifacts.

- Structure Solution: Employ direct methods in SHELXS or SHELXD for initial phase determination.

- Refinement: Refine with SHELXL using full-matrix least-squares against . Anisotropic displacement parameters for non-H atoms and riding models for H-atoms improve accuracy. Validate geometry with PLATON or Mercury .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

- Standardization: Use validated cell lines (e.g., A549 or HT-29) and replicate experiments (). Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Structural Verification: Confirm compound purity via NMR and HPLC (>95% purity).

- Mechanistic Studies: Perform dose-response curves (IC/EC) and compare with structurally analogous compounds (e.g., methyl furan-3-carboxylate derivatives) to isolate functional group contributions .

Advanced: What experimental design principles are critical for studying the reactivity of the prop-2-yn-1-yl group in furan-3-carboxylate derivatives?

Methodological Answer:

The prop-2-yn-1-yl group undergoes click chemistry (e.g., Huisgen cycloaddition) and oxidation. Key considerations:

- Click Chemistry: Use Cu(I) catalysts (e.g., CuBr) with azides in a 1:1 stoichiometry. Monitor regioselectivity via NMR.

- Oxidation: Employ catalytic OsO or RuO to form diketones; track by IR (C≡C stretch at ~2100 cm disappearance).

- Safety: Handle alkynes under inert atmospheres to prevent explosive peroxidation .

Advanced: How should researchers address challenges in spectral interpretation for this compound derivatives?

Methodological Answer:

Key spectral pitfalls and solutions:

- NMR: Overlapping signals in NMR (e.g., furan protons at δ 6.5–7.5 ppm) can be resolved using 2D techniques (COSY, HSQC).

- MS: Fragmentation patterns (e.g., loss of CO from carboxylate) require high-resolution mass spectrometry (HRMS) for accurate assignment.

- IR: Differentiate ester C=O (1730–1760 cm) from carboxylic acid (2500–3300 cm broad O-H stretch) .

Advanced: What strategies are recommended for analyzing the environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies: Incubate in buffered solutions (pH 4–10) at 25–40°C. Monitor via HPLC for degradation products (e.g., furan-3-carboxylic acid).

- Photolysis: Expose to UV light (254 nm) and analyze by GC-MS for radical-mediated cleavage products.

- Ecotoxicity: Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.